molecular formula C23H26ClIN2O2 B3012272 mAChR-IN-1 hydrochloride CAS No. 119391-73-0

mAChR-IN-1 hydrochloride

Cat. No.: B3012272
CAS No.: 119391-73-0
M. Wt: 524.83
InChI Key: LZPQCDPVLUEOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor antagonist. It is known for its high affinity and selectivity towards muscarinic acetylcholine receptors, with an IC50 value of 17 nM . This compound is primarily used in scientific research to study the functions and mechanisms of muscarinic acetylcholine receptors.

Scientific Research Applications

mAChR-IN-1 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactivity of muscarinic acetylcholine receptor antagonists.

    Biology: Employed in research to understand the role of muscarinic acetylcholine receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to muscarinic acetylcholine receptor dysfunction, such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting muscarinic acetylcholine receptors

Mechanism of Action

The mechanism of action of mAChR-IN-1 involves blocking muscarinic receptors, which produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Safety and Hazards

The safety data sheet for mAChR-IN-1 hydrochloride indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mAChR-IN-1 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification methods .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification through crystallization or chromatography. The final product is then subjected to rigorous quality control tests to confirm its purity and potency .

Chemical Reactions Analysis

Types of Reactions

mAChR-IN-1 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

mAChR-IN-1 hydrochloride is unique due to its high selectivity and potency towards muscarinic acetylcholine receptors. Its IC50 value of 17 nM makes it one of the most potent antagonists available, allowing for precise and effective inhibition of muscarinic acetylcholine receptors in research applications .

Properties

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQCDPVLUEOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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